molecular formula C12H20N2S B2476250 N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine CAS No. 2034353-34-7

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine

Cat. No.: B2476250
CAS No.: 2034353-34-7
M. Wt: 224.37
InChI Key: ZTELCYAROBXMKZ-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may interact with its targets in a variety of ways, leading to different biological outcomes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that the compound may have various molecular and cellular effects.

Action Environment

Thiazole is stable in water under acid conditions, but hydrolysed under alkaline conditions . This suggests that the pH of the environment may influence the action and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with N-methyl-2-methyl-1,3-thiazol-4-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine: Known for its diverse biological activities.

    N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a cyclohexane ring.

    N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholine: Contains a morpholine ring, which may alter its biological activity.

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a cyclohexane ring, which may confer distinct biological properties compared to other similar compounds .

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELCYAROBXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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